3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
6-benzyl-2-(4-pyridin-2-ylpiperazin-1-yl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-20-17-14-24-21(28-12-10-27(11-13-28)18-8-4-5-9-23-18)25-19(17)26-22(31)29(20)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,24,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJFVLUZYANTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2.
Cellular Effects
The effects of 3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well known. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
